2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile
Description
2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile is a pyrrolidine-substituted isonicotinonitrile derivative. Its structure features a chiral pyrrolidine ring with a hydroxyl group at the R-configured 3-position, linked to the 2-position of an isonicotinonitrile scaffold. This compound belongs to a class of nitrogen-containing heterocycles, which are widely explored in pharmaceutical and fine chemical research due to their bioactivity and versatility in molecular interactions .
Notably, the compound has been listed as discontinued in commercial catalogs (CymitQuimica and others), suggesting challenges in synthesis, stability, or market demand . Its structural complexity, particularly the stereochemical R-configuration, may contribute to its niche applications in targeted drug discovery or catalysis.
Properties
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-8-1-3-12-10(5-8)13-4-2-9(14)7-13/h1,3,5,9,14H,2,4,7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXPDNUFJGJSHR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile typically involves the reaction of isonicotinonitrile with a suitable pyrrolidine derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(®-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-(®-3-Oxo-pyrrolidin-1-yl)-isonicotinonitrile.
Reduction: Formation of 2-(®-3-Hydroxy-pyrrolidin-1-yl)-isonicotinamide.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(®-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(®-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
Key analogues and their distinguishing features are summarized below:
Key Observations:
- Stereochemical Impact: The R- and S-enantiomers of 3-hydroxy-pyrrolidine derivatives (e.g., 2-((R/S)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile) exhibit distinct biological profiles.
- Fluorinated Analogues: Compound 50D, which includes bis(fluoranyl)pyrrolidine and oxetane-piperidine groups, demonstrates superior predicted binding affinity (docking score: 8.2) compared to simpler isonicotinonitrile derivatives, highlighting the role of fluorination in enhancing target engagement .
Biological Activity
2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.218 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound acts as a ligand for specific receptors, influencing cellular signaling pathways.
- Inhibition of Kinase Activity : It has been shown to inhibit certain kinases, which are crucial in regulating cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Anticancer Activity | Demonstrated efficacy against various cancer cell lines through apoptosis induction. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines and pathways. |
Case Study 1: Anticancer Efficacy
A study published in Molecules (2022) investigated the cytotoxic effects of this compound on leukemia cell lines. The results showed a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Neuroprotection
In a neuroprotective study, the compound was tested on neuronal cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential for treating neurodegenerative diseases.
Case Study 3: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of the compound revealed that it inhibits the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a role in modulating immune responses and could be beneficial in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
